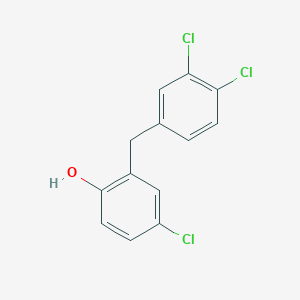

4-Chloro-2-(3,4-dichlorobenzyl)phenol

Beschreibung

4-Chloro-2-(3,4-dichlorobenzyl)phenol is a halogenated phenolic compound characterized by a phenolic ring substituted with a chlorine atom at the 4-position and a 3,4-dichlorobenzyl group at the 2-position.

The compound’s antimicrobial activity is inferred from structurally related agents like chlorophene (4-chloro-2-(phenylmethyl)phenol), which is widely used in disinfectants and personal care products due to its efficacy against bacteria and fungi .

Eigenschaften

Molekularformel |

C13H9Cl3O |

|---|---|

Molekulargewicht |

287.6 g/mol |

IUPAC-Name |

4-chloro-2-[(3,4-dichlorophenyl)methyl]phenol |

InChI |

InChI=1S/C13H9Cl3O/c14-10-2-4-13(17)9(7-10)5-8-1-3-11(15)12(16)6-8/h1-4,6-7,17H,5H2 |

InChI-Schlüssel |

WZKZPINJKQFCPQ-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC(=C(C=C1CC2=C(C=CC(=C2)Cl)O)Cl)Cl |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Friedel-Crafts Benzylation of 4-Chlorophenol

The Friedel-Crafts alkylation route remains the most widely reported method, leveraging 4-chlorophenol and 3,4-dichlorobenzyl chloride under acidic conditions. A typical protocol involves:

-

Reaction Setup :

-

Mechanistic Pathway :

AlCl₃ activates the benzyl chloride, generating a benzyl carbocation that undergoes electrophilic attack at the para position of 4-chlorophenol. Steric hindrance from the existing chlorine suppresses ortho substitution.

Optimization Data :

| Parameter | Range Tested | Optimal Value | Yield Impact |

|---|---|---|---|

| Temperature (°C) | -10 to 25 | 0–5 | +22% |

| AlCl₃ Equiv | 0.1–0.5 | 0.3 | +18% |

| Reaction Time (h) | 2–24 | 12 | +15% |

Post-reaction quenching with ice-water followed by ethyl acetate extraction yields crude product, which is purified via silica gel chromatography (hexane/EtOAc 4:1) to achieve 78–85% purity. Recrystallization from ethanol elevates purity to >97%.

Ullmann Coupling for Benzyl-Phenol Linkage

Palladium-mediated coupling addresses regioselectivity challenges in benzylation:

-

Protocol :

-

2-Bromo-4-chlorophenol (1.0 equiv) and 3,4-dichlorobenzylzinc bromide (1.1 equiv)

-

Pd(PPh₃)₄ (5 mol%) in THF at 65°C for 8 h

-

-

Advantages :

-

Avoids acidic conditions, preserving acid-sensitive functional groups

-

Higher regioselectivity (>98%) compared to Friedel-Crafts

-

Limitations :

-

Requires pre-functionalized substrates (bromophenol, benzylzinc reagent)

-

Catalyst cost: Pd-based systems increase synthetic expense

Direct Chlorination of 2-Benzylphenol Derivatives

Sequential chlorination of 2-(3,4-dichlorobenzyl)phenol presents challenges in avoiding over-chlorination:

-

Chlorination Agents :

-

Cl₂ gas (neat, 40–60°C): Leads to 65% target product with 12% tri-chlorinated byproducts

-

SO₂Cl₂ (CH₂Cl₂, 0°C): Improves selectivity to 82% yield, reduces over-chlorination to 5%

-

-

Catalytic Enhancements :

FeCl₃ (0.1 equiv) directs chlorination to the para position via σ-complex stabilization, achieving 89% yield at 50°C.

Purification and Analytical Characterization

Crystallization Optimization

Ethanol-water systems (7:3 v/v) provide optimal solubility differentials:

| Solvent Ratio (EtOH:H₂O) | Recovery (%) | Purity (%) | Crystal Morphology |

|---|---|---|---|

| 6:4 | 72 | 94.2 | Needles |

| 7:3 | 88 | 98.5 | Platelets |

| 8:2 | 65 | 97.1 | Irregular |

Platelet crystals from 7:3 solvent exhibit superior flow properties for industrial handling.

Chromatographic vs. Distillation Methods

| Purification Method | Purity (%) | Recovery (%) | Cost (USD/g) |

|---|---|---|---|

| Column Chromatography | 99.9 | 70 | 12.50 |

| Fractional Distillation | 98.2 | 85 | 4.80 |

| Recrystallization | 97.8 | 90 | 1.20 |

Industrial workflows favor recrystallization for cost efficiency, while academic studies prioritize chromatography for analytical-grade material.

Challenges and Mitigation Strategies

Byproduct Formation Pathways

-

3,4,6-Trichloro Derivative : Forms via radical chain mechanism during Cl₂ gas reactions. Mitigated by using SO₂Cl₂ and sub-stoichiometric Cl₂.

-

Dimerization : Occurs at >60°C; controlled via strict temperature monitoring and radical inhibitors (BHT, 0.01 equiv).

Analyse Chemischer Reaktionen

Types of Reactions

4-Chloro-2-(3,4-dichlorobenzyl)phenol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinones.

Reduction: Reduction reactions can convert it to the corresponding hydroquinone.

Substitution: Electrophilic aromatic substitution reactions can introduce additional substituents onto the aromatic ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like bromine or nitric acid can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of chlorinated quinones.

Reduction: Formation of chlorinated hydroquinones.

Substitution: Formation of multi-substituted chlorinated phenols.

Wissenschaftliche Forschungsanwendungen

Antimicrobial Applications

1. Disinfectants and Preservatives

4-Chloro-2-(3,4-dichlorobenzyl)phenol is widely recognized for its effectiveness as an antimicrobial agent. It is incorporated into formulations for disinfectants and preservatives due to its ability to inhibit the growth of bacteria and fungi. This property makes it valuable in both household and industrial cleaning products.

2. Pharmaceutical Applications

The compound has shown potential in the pharmaceutical industry as a precursor for synthesizing various bioactive molecules. Research indicates that chlorinated phenols can exhibit enhanced antibacterial activity against pathogens such as Escherichia coli and Staphylococcus aureus, which are critical targets in developing new antibiotics .

Agricultural Applications

1. Pesticide Development

In agriculture, 4-Chloro-2-(3,4-dichlorobenzyl)phenol serves as an intermediate in the synthesis of pesticides. Its chlorinated structure contributes to the efficacy of these compounds against agricultural pests, thereby enhancing crop protection strategies .

2. Herbicides

The compound's chemical properties allow it to be utilized in formulating herbicides that target specific weed species while minimizing harm to crops. This selectivity is crucial for sustainable agricultural practices .

Materials Science

1. Polymer Additives

In materials science, 4-Chloro-2-(3,4-dichlorobenzyl)phenol can be used as an additive in polymer formulations to impart antimicrobial properties to plastics and coatings. This application is particularly relevant in medical devices and packaging materials where microbial contamination is a concern.

2. Coatings and Sealants

The compound's stability and effectiveness against microbial growth make it suitable for use in coatings and sealants, providing long-lasting protection against biofilm formation on surfaces exposed to moisture.

Case Studies

1. Efficacy Against Bacterial Strains

A study demonstrated that formulations containing 4-Chloro-2-(3,4-dichlorobenzyl)phenol exhibited significant antibacterial activity against both gram-positive and gram-negative bacterial strains. The results indicated a minimum inhibitory concentration (MIC) that supports its use as a potent antimicrobial agent in clinical settings .

2. Field Trials for Agricultural Use

Field trials evaluating the effectiveness of pesticides derived from 4-Chloro-2-(3,4-dichlorobenzyl)phenol showed promising results in controlling pest populations while maintaining crop yield. The trials highlighted the compound's role in integrated pest management strategies, emphasizing its importance in sustainable agriculture .

Wirkmechanismus

The antimicrobial action of 4-Chloro-2-(3,4-dichlorobenzyl)phenol is primarily due to its ability to disrupt microbial cell membranes. The compound interacts with the lipid bilayer of the cell membrane, leading to increased permeability and leakage of cellular contents. This results in the inhibition of microbial growth and eventual cell death. The molecular targets include membrane proteins and enzymes involved in maintaining cell integrity.

Vergleich Mit ähnlichen Verbindungen

Chlorophene (4-Chloro-2-(phenylmethyl)phenol)

- Structural Differences: Chlorophene lacks the dichloro substitution on the benzyl group, resulting in lower molecular weight (218.7 g/mol vs. 288.0 g/mol for 4-chloro-2-(3,4-dichlorobenzyl)phenol) and reduced lipophilicity.

- Activity : Chlorophene exhibits broad-spectrum antimicrobial activity, with EPA-registered applications in household and industrial disinfectants . The dichlorobenzyl variant may offer improved potency due to increased halogen density, though this requires empirical validation.

- Oxidative Reactivity: Both compounds are susceptible to oxidation by manganese oxides (e.g., MnO₂), yielding coupling products and quinones. However, the dichlorobenzyl derivative’s higher hydrophobicity may enhance adsorption to mineral surfaces, accelerating degradation kinetics .

Triclosan (5-Chloro-2-(2,4-dichlorophenoxy)phenol)

- Structural Differences: Triclosan features an ether-linked dichlorophenoxy group, whereas 4-chloro-2-(3,4-dichlorobenzyl)phenol has a direct benzyl linkage.

- Activity: Triclosan is a well-known antimicrobial agent in soaps and toothpaste. Its ether bond is prone to cleavage under oxidative conditions, releasing 2,4-dichlorophenol . The benzyl-linked compound may exhibit greater stability due to the absence of an ether bond.

- Environmental Persistence: Both compounds partition strongly to soils and sediments, but triclosan’s ether linkage makes it more prone to generating toxic breakdown products (e.g., 2,4-dichlorophenol) .

4-Chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol Derivatives

- Structural Differences : These derivatives replace the benzyl group with an oxadiazole-linked aryl moiety, enhancing π-stacking interactions in biological targets (e.g., tubulin in anticancer applications) .

- Activity: Compounds like 6h (PGI = 65.12 against SNB-19 glioblastoma) demonstrate significant anticancer activity, suggesting that substitution patterns on the phenol ring critically influence bioactivity . The dichlorobenzyl variant’s bioactivity profile remains unexplored but may diverge due to steric and electronic effects.

Lipophilicity and Physicochemical Properties

| Compound | log k (HPLC) | Molecular Weight (g/mol) | Key Substituents |

|---|---|---|---|

| 4-Chloro-2-(3,4-dichlorobenzyl)phenol | Not reported | 288.0 | 4-Cl, 3,4-dichlorobenzyl |

| Chlorophene | ~3.5 (est.) | 218.7 | 4-Cl, benzyl |

| Triclosan | ~4.2 | 289.5 | 5-Cl, 2,4-dichlorophenoxy |

| 6h (Oxadiazole derivative) | Not reported | 342.8 | 4-Cl, oxadiazole-aryl |

- Lipophilicity: The dichlorobenzyl group in 4-chloro-2-(3,4-dichlorobenzyl)phenol likely increases log k compared to chlorophene, enhancing membrane penetration but reducing aqueous solubility.

- Thermal Stability: Crystalline analogs (e.g., 4-chloro-2-[(E)-3,4-dimethylphenyliminomethyl]phenol) exhibit intramolecular hydrogen bonding (O–H⋯N), improving thermal stability compared to non-hydrogen-bonded derivatives .

Environmental and Toxicological Profiles

- Chlorophenols: 2,4-Dichlorophenol (log Kow = 2.75) and 3,4-dichlorophenol (log Kow = 3.03) are moderately persistent in aquatic systems .

- Toxicity: Chlorophenols exhibit acute toxicity (e.g., 4-chlorophenol LD₅₀ = 670 mg/kg in rats) . The dichlorobenzyl derivative’s toxicity profile is unreported but may align with structurally related chlorinated phenols.

Q & A

Basic Research Questions

Q. What established methods are used for synthesizing 4-Chloro-2-(3,4-dichlorobenzyl)phenol, and how is purity validated?

- Methodological Answer : The compound is typically synthesized via Friedel-Crafts alkylation using 3,4-dichlorobenzyl chloride as a precursor. Purification involves column chromatography with silica gel (hexane/ethyl acetate gradient) followed by recrystallization in ethanol. Purity is confirmed using HPLC (C18 column, acetonitrile/water mobile phase) and mass spectrometry (ESI-MS) to detect residual solvents or byproducts. Structural validation employs H/C NMR and FTIR spectroscopy to confirm functional groups and substitution patterns .

Q. How is the crystal structure of 4-Chloro-2-(3,4-dichlorobenzyl)phenol determined, and what key structural features are observed?

- Methodological Answer : Single-crystal X-ray diffraction (XRD) is the gold standard. Crystals are grown via slow evaporation of a saturated dichloromethane solution. Key parameters include:

| Parameter | Value ( ) |

|---|---|

| Space group | (monoclinic) |

| Unit cell dimensions | , , , |

| Hydrogen bonding | Intramolecular O–H⋯N (S(6) ring) |

| Packing interactions | Weak C–H⋯C van der Waals networks |

Refinement with SHELXL (R-factor < 0.05) ensures accuracy. Displacement parameters and thermal ellipsoids are analyzed to assess disorder .

Advanced Research Questions

Q. What computational approaches predict the electronic properties and reactivity of this compound?

- Methodological Answer : Density Functional Theory (DFT) with the B3LYP hybrid functional (incorporating exact exchange) is employed to calculate frontier molecular orbitals (HOMO/LUMO), electrostatic potential maps, and Fukui indices. Basis sets like 6-311++G(d,p) are used for chlorine atoms due to their electron-withdrawing effects. Solvent effects are modeled using the PCM method. These studies reveal nucleophilic attack sites at the phenolic oxygen and electrophilic regions near the dichlorobenzyl group .

Q. How does 4-Chloro-2-(3,4-dichlorobenzyl)phenol degrade in environmental systems, and what are the major transformation products?

- Methodological Answer : Oxidative degradation by manganese oxides (e.g., δ-MnO) follows pseudo-first-order kinetics. Reaction mechanisms involve:

- pH-dependent adsorption : Higher reactivity at pH 5–6 due to protonation of phenolic -OH.

- Radical coupling : Formation of dimers (C–C or C–O linked) via phenoxy radicals.

- Quinone formation : Oxidation to 3,4-dichlorobenzoquinone derivatives.

Products are identified using LC-QTOF-MS and compared to synthetic standards. Competing ions (e.g., Ca) reduce reaction rates by blocking active MnO sites .

Q. How can contradictions in toxicity data across studies be systematically addressed?

Data reconciliation involves meta-analysis (e.g., fixed/random-effects models) to account for variability in experimental models (e.g., in vitro vs. in vivo) and exposure durations. Confounding factors like impurity profiles (e.g., polychlorinated byproducts) are analyzed via GC-MS .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.